molecular formula C8H9ClN2O2 B3050985 [(4-chlorophenyl)methoxy]urea CAS No. 30204-29-6

[(4-chlorophenyl)methoxy]urea

Cat. No.: B3050985
CAS No.: 30204-29-6
M. Wt: 200.62 g/mol
InChI Key: ZIQNKRKCQCKDHW-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methoxy]urea is a urea derivative characterized by a methoxy-substituted 4-chlorophenyl group attached to the urea core. Its molecular formula is C₈H₉ClN₂O₂, with a molar mass of 200.63 g/mol. Structurally, it consists of a urea backbone (-NH-C(=O)-NH-) modified by a (4-chlorophenyl)methoxy group (-O-CH₂-C₆H₄-Cl) at one nitrogen atom.

Synthesis of related chlorophenyl-urea derivatives typically involves coupling reactions. For example, 1-(4-chlorophenyl)urea (a simpler analog) is synthesized via oxidative coupling of 4-chlorobenzamide using iodobenzene diacetate (PIDA) and ammonia . While direct synthesis data for this compound is absent in the provided evidence, analogous methods involving functionalization of the benzyloxy group may apply.

Properties

IUPAC Name

(4-chlorophenyl)methoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNKRKCQCKDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326459
Record name (4-chlorophenyl)methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30204-29-6
Record name NSC528509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)methoxy]urea typically involves the reaction of 4-chlorophenol with methoxyamine, followed by the introduction of a urea group. One common method involves the following steps:

    Formation of 4-chlorophenyl methoxyamine: 4-chlorophenol is reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.

    Introduction of the urea group: The resulting 4-chlorophenyl methoxyamine is then reacted with an isocyanate, such as phenyl isocyanate, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4-chlorophenyl)methoxy]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of chlorophenyl methoxyurea oxides.

    Reduction: Formation of chlorophenyl methoxyamine derivatives.

    Substitution: Formation of substituted chlorophenyl methoxyurea compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives, including [(4-chlorophenyl)methoxy]urea, as anticancer agents. Urea compounds have shown broad-spectrum antitumor activity against various cancer cell lines. For instance, derivatives have been synthesized and tested for their inhibitory effects on key signaling pathways such as PI3K and mTORC1, which are crucial in cancer proliferation and survival .

Case Study:

  • Compound Testing : A series of urea derivatives were evaluated for their antiproliferative activities against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The results indicated that certain modifications to the urea moiety enhanced the anticancer efficacy significantly .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have demonstrated the ability to inhibit inflammatory mediators, making them candidates for treating inflammatory diseases .

Research Findings:

  • Mechanism of Action : Studies suggest that these compounds may modulate the activity of COX enzymes, which play a pivotal role in inflammation .

Pesticidal Activity

In agricultural research, this compound derivatives have been explored for their pesticidal properties. They exhibit effectiveness against various pests, making them valuable in crop protection strategies.

Case Study:

  • Acaricidal Activity : Research has indicated that certain urea derivatives can act as acaricides against pests like Spodoptera litura and Tetranychus urticae, suggesting their potential utility in integrated pest management systems .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its applications. The structure-activity relationship (SAR) studies have revealed insights into how modifications to the urea structure influence biological activity.

ModificationEffect on Activity
Substitution at the aromatic ringEnhanced anticancer activity
Variation in alkyl groupsAltered anti-inflammatory properties

Mechanism of Action

The mechanism of action of [(4-chlorophenyl)methoxy]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

  • Halogen Impact : Replacing chlorine with fluorine (as in [(4-fluorophenyl)methoxy]urea) reduces molar mass and lipophilicity, which may affect membrane permeability .

Biological Activity

[(4-chlorophenyl)methoxy]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction between 4-chlorophenol and isocyanates, resulting in the formation of the urea moiety. The general reaction can be represented as follows:

4 chlorophenol+isocyanate 4 chlorophenyl methoxy urea\text{4 chlorophenol}+\text{isocyanate}\rightarrow \text{ 4 chlorophenyl methoxy urea}

This method allows for the introduction of various substituents on the phenyl ring, enhancing its biological activity.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies. For instance, a series of compounds including this urea derivative were evaluated against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (μM)
This compoundA5492.39 ± 0.10
This compoundHCT-1163.90 ± 0.33
Sorafenib (control)A5492.12 ± 0.18
Sorafenib (control)HCT-1162.25 ± 0.71

These results indicate that this compound exhibits comparable potency to established anticancer agents like sorafenib, suggesting its potential as a lead compound for further development in cancer therapy .

Research has indicated that the mechanism by which this compound exerts its anticancer effects may involve mitochondrial targeting. Studies showed that treatment with this compound led to mitochondrial enlargement within 24 hours, indicating possible disruption of mitochondrial function as a part of its action mechanism .

Additional Biological Activities

Aside from its anticancer properties, this compound has been studied for other biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential use as an antibacterial agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that urea derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have evaluated the biological activity of this compound and related compounds:

  • Study on Antitumor Activity : A recent study reported that derivatives of urea with various substitutions exhibited broad-spectrum antitumor activity, with some compounds showing selective toxicity towards specific cancer cell lines .
  • Evaluation Against Pathogenic Bacteria : Another study assessed the antibacterial efficacy of urea derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for [(4-chlorophenyl)methoxy]urea derivatives, and how can reaction conditions be optimized for yield?

this compound derivatives are typically synthesized via coupling reactions between substituted aryl isocyanates and amines. For example, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (Compound 7u) was prepared using a multi-step protocol involving nucleophilic substitution and urea bond formation . Optimization involves controlling reaction temperature (e.g., 60–80°C for urea formation) and solvent polarity (e.g., dichloromethane/methanol mixtures). Yield improvements (e.g., 23% for 7u) require stoichiometric precision and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy : Identification of urea C=O stretches (~1643 cm⁻¹) and N-H bonds (3300–3469 cm⁻¹) .
  • ¹H/¹³C NMR : Differentiation of aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and methoxy/methyl substituents (δ 3.2–3.8 ppm) .
  • Mass spectrometry : Validation of molecular weight (e.g., 242.702 g/mol for related derivatives) .
  • Melting point analysis : Consistency checks (e.g., 143–144°C for 7u) .

Q. How do physicochemical properties (e.g., hydrogen bonding, solubility) influence experimental design?

The compound’s hydrogen bond donor/acceptor count (e.g., 1 donor, 2 acceptors) and rotatable bonds (e.g., 5) impact solubility in polar solvents like DMSO or methanol, guiding solvent selection for biological assays . Low aqueous solubility may necessitate prodrug strategies or nanoformulation for in vivo studies.

Advanced Research Questions

Q. What mechanisms underlie the antiproliferative activity of this compound derivatives in cancer cell lines?

Derivatives like Compound 7u inhibit cancer cell proliferation (e.g., IC₅₀ = 2.39 µM for A549 lung cancer) via BRAF kinase inhibition, disrupting MAPK signaling . Methodological validation involves:

  • MTT assays : Quantifying cell viability post-treatment .
  • Western blotting : Confirming downstream protein suppression (e.g., p-ERK).
  • Molecular docking : Simulating binding interactions with BRAF’s ATP-binding pocket .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for urea derivatives?

Contradictions often arise from substituent positioning. For example, 3-(p-chlorophenyl)-1-methoxy-1-methylurea exhibits herbicidal activity, while 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea (Triclocarban) shows antimicrobial effects . To address discrepancies:

  • Comparative SAR studies : Systematically vary substituents (e.g., halogens, methoxy groups) and assay across multiple cell lines .
  • Meta-analysis : Pool data from diverse sources (e.g., IC₅₀ values, logP) to identify trends .

Q. What computational strategies predict the bioavailability and toxicity of this compound analogs?

  • ADMET prediction : Tools like SwissADME assess parameters like blood-brain barrier permeability and CYP450 interactions .
  • QSAR modeling : Correlate descriptors (e.g., topological polar surface area, ClogP) with experimental toxicity data (e.g., RTECS entries for chlorophenyl ureas) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict metabolic stability .

Q. How do researchers validate target engagement in BRAF inhibition studies?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to BRAF by measuring protein thermal stability shifts .
  • Kinase profiling panels : Test selectivity against 50+ kinases to rule off-target effects .
  • CRISPR/Cas9 knockout models : Compare responses in BRAF-wildtype vs. BRAF-null cells .

Data Analysis & Experimental Design

Q. What statistical methods are essential for analyzing dose-response data in antiproliferative assays?

  • Nonlinear regression : Fit IC₅₀ curves using tools like GraphPad Prism (four-parameter logistic model) .
  • ANOVA with post-hoc tests : Compare means across multiple doses and cell lines .
  • Hill slope analysis : Assess cooperativity in target binding .

Q. How can researchers mitigate batch-to-batch variability in urea derivative synthesis?

  • Quality control protocols : Monitor intermediates via HPLC (e.g., >95% purity thresholds) .
  • Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, catalyst loading) using factorial designs .
  • Stability studies : Assess compound degradation under light, heat, and humidity .

Q. What are best practices for reconciling conflicting bioactivity data across literature sources?

  • Critical source evaluation : Prioritize peer-reviewed studies with full experimental details (e.g., solvent controls, cell passage numbers) .
  • Reproducibility checks : Replicate key experiments (e.g., IC₅₀ assays) in independent labs .
  • Data transparency : Report negative results and outliers in publications to reduce bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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